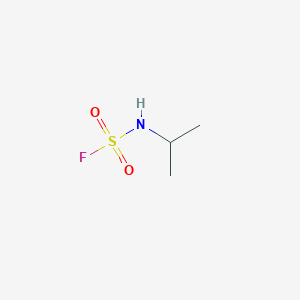

N-(propan-2-yl)sulfamoyl fluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

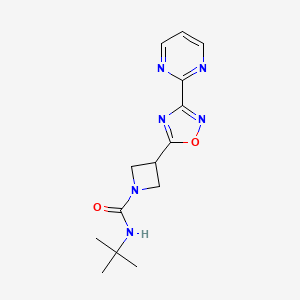

“N-(propan-2-yl)sulfamoyl fluoride” is a derivative of sulfamoyl fluorides, which are organic compounds having the chemical formula F−SO2−N(−R1)−R2 . Sulfamoyl fluorides are contrasted with the sulfonimidoyl fluorides with structure R1-S(O)(F)=N-R2 .

Synthesis Analysis

Sulfamoyl fluorides can be made by treating secondary amines with sulfuryl fluoride (SO2F2) or sulfuryl chloride fluoride (SO2ClF) . Cyclic secondary amines work as well, provided they are not aromatic . Sulfamoyl fluorides can also be made from sulfamoyl chlorides, by reacting with a substance that can supply the fluoride ion, such as NaF, KF, HF, or SbF3 .Molecular Structure Analysis

The molecular structure of “N-(propan-2-yl)sulfamoyl fluoride” is represented by the chemical formula C3H8FNO2S .Chemical Reactions Analysis

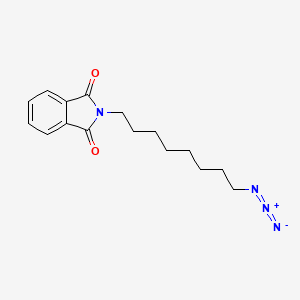

The reaction between ribonucleosides and ex situ generated sulfonyl fluoride has been developed . The reaction takes place at the −NH2 groups of nucleobases, and the resulting nucleosides are equipped with a sulfamoyl fluoride moiety .Scientific Research Applications

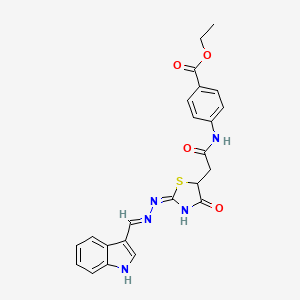

Biomolecular Chemistry

Recent advances in the synthesis of sulfur (VI)-fluorides, such as N-(propan-2-yl)sulfamoyl fluoride, have enabled incredible growth in their application in biomolecular chemistry . They are characterized by their unique redox stability, resistance to hydrolysis, and chemoselectivity .

Chemical Biology

Sulfur (VI)-fluorides are being used in chemical biology due to their unique properties . They have high promise at the interface of synthetic chemistry and biomolecular disciplines, leading to incredible discoveries in medicine, elucidation of biological processes, and more .

Bioconjugation

Sulfur (VI)-fluorides are also used in bioconjugation . This involves attaching two biomolecules together, which is a crucial step in many biological research and drug development processes .

Medicinal Chemistry

In medicinal chemistry, sulfur (VI)-fluorides are being used extensively . They have been applied in the synthesis of a variety of medicinal compounds, contributing to the development of new drugs .

Organic Synthesis

Sulfonyl fluorides, including N-(propan-2-yl)sulfamoyl fluoride, have found widespread applications in organic synthesis . They are used in the synthesis of a wide range of organic compounds .

Drug Discovery

Sulfonyl fluorides are being used in drug discovery . They are used in the synthesis of potential drug candidates for a variety of diseases .

Materials Science

In materials science, sulfonyl fluorides are being used due to their unique properties . They are used in the synthesis of various materials, contributing to the development of new materials with improved properties .

Fluorosulfonylation

Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This method is more efficient compared to current methods and has opened new horizons for the synthesis of sulfonyl fluorides .

Mechanism of Action

These species undergo a selective sulfur fluoride exchange (SuFEx) reaction with various amines, leading to sulfamide-functionalized derivatives . It is possible to controllably activate the SVI–F bond, transforming fluoride into a good leaving group and enabling reactions with various nucleophiles .

Future Directions

The advent of sulfur(VI)-fluoride exchange (SuFEx) processes as transformations with click-like reactivity has invigorated research into electrophilic species featuring a sulfur–fluorine bond . The SuFEx approach requires installation of a −SO2F group in the molecule of interest . The emerging demand for diverse molecules containing the SVI–F motif can be satisfied thanks to so-called SuFEx hubs . This suggests a promising future for the study and application of “N-(propan-2-yl)sulfamoyl fluoride” and similar compounds.

properties

IUPAC Name |

N-propan-2-ylsulfamoyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8FNO2S/c1-3(2)5-8(4,6)7/h3,5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYRMQZQDFNJVLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(propan-2-yl)sulfamoyl fluoride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-dichloro-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2441179.png)

![[(Cyanomethyl)(phenyl)carbamoyl]methyl 2-[(2,5-dichlorophenyl)sulfanyl]acetate](/img/structure/B2441180.png)

![(E)-3-(4-chloroanilino)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one](/img/structure/B2441184.png)

![3-[2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one](/img/structure/B2441185.png)

![N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)furan-2-carboxamide](/img/structure/B2441189.png)

![N-[(1-Aminocycloheptyl)methyl]-1-methylbenzotriazole-5-carboxamide;hydrochloride](/img/structure/B2441194.png)